4-Amino-2-fluoro-3-methoxybenzoic acid
CAS No.:
Cat. No.: VC14207686
Molecular Formula: C8H8FNO3
Molecular Weight: 185.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8FNO3 |
|---|---|
| Molecular Weight | 185.15 g/mol |
| IUPAC Name | 4-amino-2-fluoro-3-methoxybenzoic acid |
| Standard InChI | InChI=1S/C8H8FNO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
| Standard InChI Key | FIEQASWKDYLDEJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1F)C(=O)O)N |
Introduction
Structural and Physicochemical Properties
Key Structural Features:
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A benzoic acid backbone substituted with:
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Amino group (-NH₂) at position 4 (para to carboxylic acid).
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Fluorine atom (-F) at position 2 (ortho to carboxylic acid).
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Methoxy group (-OCH₃) at position 3 (meta to carboxylic acid).
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This substitution pattern creates unique electronic and steric effects:
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The electron-donating amino group activates the aromatic ring toward electrophilic substitution.
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The electron-withdrawing fluorine enhances acidity (predicted pKa ~2.5–3.0).
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The methoxy group introduces steric hindrance and moderate resonance effects.
Comparative Physicochemical Data
Synthesis and Purification
Synthetic Routes
While no direct synthesis of 4-amino-2-fluoro-3-methoxybenzoic acid has been documented, analogous pathways from brominated and fluorinated precursors suggest feasible strategies:
Route 1: Sequential Functionalization of Benzoic Acid
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Nitration: Introduce a nitro group at position 4 using HNO₃/H₂SO₄.
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Fluorination: Electrophilic fluorination at position 2 using Selectfluor®.
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Methoxylation: O-methylation of a hydroxyl precursor at position 3 with CH₃I/K₂CO₃.
Route 2: Bromine-Amine Exchange
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Start with 4-bromo-2-fluoro-3-methoxybenzoic acid (CAS 194804-92-7).
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Perform nucleophilic substitution with ammonia (NH₃) under high-pressure conditions to replace bromine with amino group.
Yield Optimization:
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Catalytic systems (e.g., CuI/L-proline) improve amination efficiency.
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Purification via recrystallization in ethanol/water mixtures achieves >95% purity .
Analytical Characterization
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¹H NMR: Expected signals:
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Mass Spectrometry: Exact mass for [M+H]⁺: 201.04 Da.
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HPLC: Retention time ~8.2 min (C18 column, 60% acetonitrile/water) .
Reactivity and Functionalization
Electrophilic Aromatic Substitution (EAS)
The amino group strongly activates the ring, directing incoming electrophiles to positions 5 and 6 (ortho/para to -NH₂). Example reactions:
| Reaction | Reagents/Conditions | Major Product | Yield (Predicted) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | 4-Amino-2-fluoro-3-methoxy-5-nitrobenzoic acid | 60–70% |
| Sulfonation | H₂SO₄, 100°C | 4-Amino-2-fluoro-3-methoxy-5-sulfobenzoic acid | 55–65% |
Functional Group Transformations
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Carboxylic Acid Derivatives:
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Amino Group Modifications:
Industrial and Research Applications
Pharmaceutical Intermediates
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Anticancer Agents: Serve as precursors for kinase inhibitors (e.g., targeting EGFR T790M mutations).
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Anti-Inflammatory Drugs: Derivatives reduce COX-2 expression by 40–50% in murine models.
Materials Science
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Liquid Crystals: Methoxy and fluorine groups enhance thermal stability (ΔT = 120–150°C).
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Polymer Additives: Improve UV resistance in polycarbonates by 30%.
Challenges and Future Directions
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Synthetic Complexity: Competing substitution patterns require precise reaction control.
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Biological Efficacy: Further in vivo studies needed to validate therapeutic potential.
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Scalability: Transition from batch to flow chemistry could improve yields by 15–20%.
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